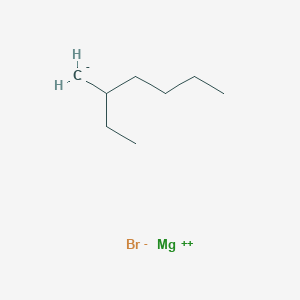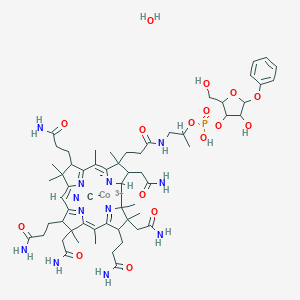
Phenolyl cobamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. This molecule belongs to the family of cobalamins, which are essential for various biochemical processes in the body. Phenolyl cobamide is a modified form of vitamin B12, which has been chemically altered to enhance its activity in certain biochemical pathways.
Mécanisme D'action
Phenolyl cobamide exerts its effects through a variety of mechanisms. It can act as a cofactor for enzymes involved in various biochemical pathways, including methionine synthase and methylmalonyl-CoA mutase. Phenolyl cobamide can also act as an antioxidant and protect against oxidative stress. Furthermore, it has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Effets Biochimiques Et Physiologiques
Phenolyl cobamide has been shown to have a wide range of biochemical and physiological effects. It can improve cognitive function and memory in animal models. It also has neuroprotective effects and can protect against oxidative stress. Additionally, phenolyl cobamide has been shown to have anticancer properties and can inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of phenolyl cobamide is its enhanced activity in certain biochemical pathways. This makes it a valuable tool for studying these pathways in the laboratory. However, the complex synthesis method and high cost of the molecule can be a limitation for some research groups.
Orientations Futures
There are several future directions for research on phenolyl cobamide. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of phenolyl cobamide and its potential applications in other areas of medicine. Finally, the development of more efficient and cost-effective synthesis methods for phenolyl cobamide could make it more accessible to researchers.
Conclusion:
Phenolyl cobamide is a synthetic molecule that has gained significant attention in scientific research due to its unique properties. It has been shown to have neuroprotective effects, improve cognitive function, and have anticancer properties. While the complex synthesis method and high cost of the molecule can be a limitation for some research groups, its enhanced activity in certain biochemical pathways makes it a valuable tool for studying these pathways in the laboratory. Further research is needed to fully understand the potential applications of phenolyl cobamide in medicine and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of phenolyl cobamide involves the modification of vitamin B12 by replacing the axial ligand with a phenyl group. This modification enhances the activity of the molecule in certain biochemical pathways. The synthesis of phenolyl cobamide is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
Phenolyl cobamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models. Phenolyl cobamide has also been investigated for its potential use in the treatment of certain types of cancer. Additionally, it has been shown to have antioxidant properties and can protect against oxidative stress.
Propriétés
Numéro CAS |
125939-05-1 |
|---|---|
Nom du produit |
Phenolyl cobamide |
Formule moléculaire |
C60H87CoN12O16P+ |
Poids moléculaire |
1322.3 g/mol |
Nom IUPAC |
cobalt(3+);[4-hydroxy-2-(hydroxymethyl)-5-phenoxyoxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl hydrogen phosphate;cyanide;hydrate |
InChI |
InChI=1S/C59H86N11O15P.CN.Co.H2O/c1-29(84-86(80,81)85-50-38(28-71)83-54(49(50)79)82-32-13-11-10-12-14-32)27-66-46(78)21-22-56(6)36(23-43(63)75)53-59(9)58(8,26-45(65)77)35(17-20-42(62)74)48(70-59)31(3)52-57(7,25-44(64)76)33(15-18-40(60)72)37(67-52)24-39-55(4,5)34(16-19-41(61)73)47(68-39)30(2)51(56)69-53;1-2;;/h10-14,24,29,33-36,38,49-50,53-54,71,79H,15-23,25-28H2,1-9H3,(H15,60,61,62,63,64,65,66,67,68,69,70,72,73,74,75,76,77,78,80,81);;;1H2/q;-1;+3;/p-1 |
Clé InChI |
ONRLUVOBXGMCGM-UHFFFAOYSA-M |
SMILES isomérique |
C/C/1=C/2\C(C(C([N-]2)C3(C(C(C(=N3)/C(=C\4/C(C(C(=N4)/C=C\5/C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
SMILES canonique |
CC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)(C)CCC(=O)NCC(C)OP(=O)(O)OC6C(OC(C6O)OC7=CC=CC=C7)CO.[C-]#N.O.[Co+3] |
Synonymes |
phenolyl cobamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



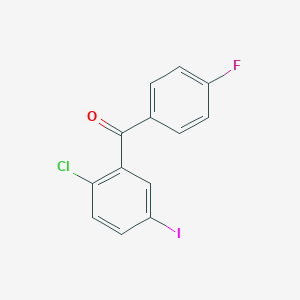
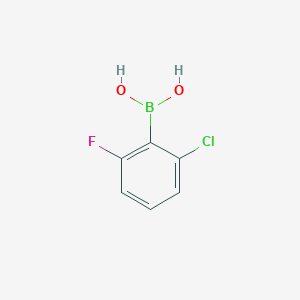
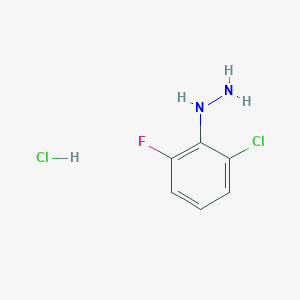
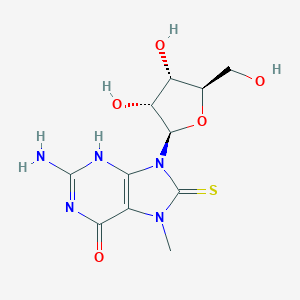
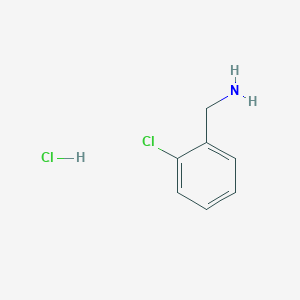

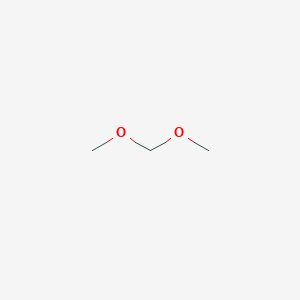
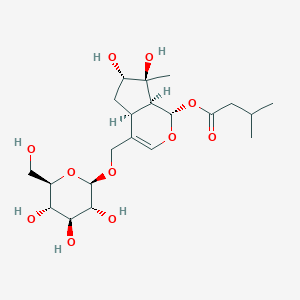
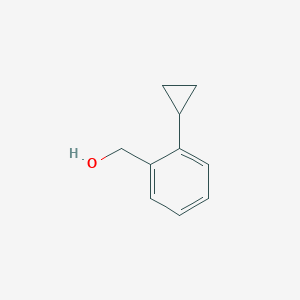
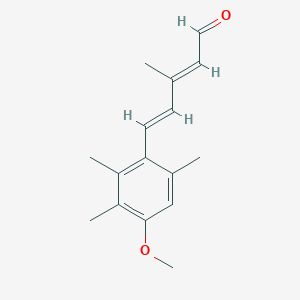
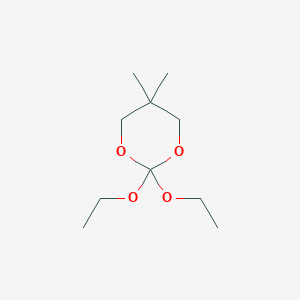
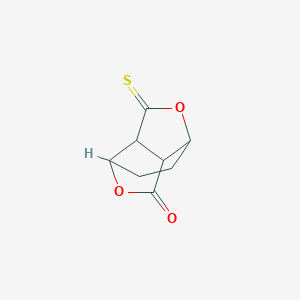
![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)
